Talc

Description

Properties

IUPAC Name |

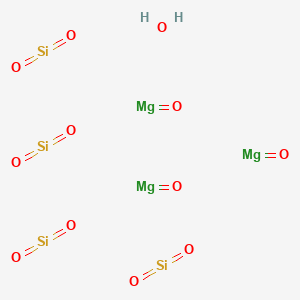

dioxosilane;oxomagnesium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.4O2Si.H2O.3O/c;;;4*1-3-2;;;;/h;;;;;;;1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAFDBFIGPHWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Mg].O=[Mg].O=[Mg].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg3O12Si4, Mg3(OH)2Si4O10, Mg3(Si4O10)(OH)2 | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TALC (SILICA AND FIBRE FREE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0329 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | talc | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Talc | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Talc is an odorless white to grayish-white very fine crystalline powder (unctuous). Readily adheres to the skin. Nonflammable, noncombustible, and nontoxic., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, WHITE POWDER., Odorless, white powder. | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Talc (Mg3H2(SiO3)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TALC (SILICA AND FIBRE FREE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0329 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TALC (CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/276 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TALC (NOT CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/277 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Talc (containing no asbestos and less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0584.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insol in water, cold acids or in alkalies, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., Solubility in water: none, Insoluble | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TALC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TALC (SILICA AND FIBRE FREE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0329 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Talc (containing no asbestos and less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0584.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.8 (NTP, 1992), 2.58-3.83, 2.7 g/cm³, 2.70-2.80 | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TALC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TALC (SILICA AND FIBRE FREE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0329 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TALC (NOT CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/277 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Talc (containing no asbestos and less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0584.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TALC (NOT CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/277 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Talc (containing no asbestos and less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0584.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities: dolomite; calcite; iron oxide; carbon; quartz; and manganese oxide, Tremolite, Commercial talc often contains other mineral contaminants including crystalline silica as well as amphibole and serpentine forms of asbestos... The upstate New York mines are contaminated with tremolite and anthophyllite. Vermont ... mining ore deposits /are/ without significant asbestos and crystalline silica contamination | |

| Record name | TALC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to grayish-white, very fine crystalline powder, Apple-green powder; luster pearly or greasy; feel greasy, White powder., A layered, hydrated magnesium silicate, Mono- or triclinic ... Pale-green to dark-green or greenish-gray; also white, silvery-white, grey, brownish; translucent; pearly, greasy or dull ... Commonly thin tabular crystals, up to 1 cm in width. Usually massive, fine-grained, compact; also as foliated or fibrous masses or in globular stellate groups | |

CAS No. |

14807-96-6 | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Talc (Mg3H2(SiO3)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Talc (Mg3H2(SiO3)4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TALC (SILICA AND FIBRE FREE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0329 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TALC (CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/276 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TALC (NOT CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/277 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1700 to 1800 °F (NTP, 1992), 900-1000 °C, 1700-1800 °F, 1652 °F to 1832 °F | |

| Record name | TALC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TALC (SILICA AND FIBRE FREE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0329 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TALC (NOT CONTAINING ASBESTOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/277 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Talc (containing no asbestos and less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0584.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Chemical Composition and Formula of Talc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical composition and formula of the mineral talc. It is designed for a scientific audience and details the fundamental chemistry, common substitutions, and the analytical methods used for its characterization.

Core Chemical Identity

This compound is a naturally occurring clay mineral, a hydrated magnesium silicate.[1][2][3][4][5] Its idealized chemical formula is Mg₃Si₄O₁₀(OH)₂ .[1][2][3][4][5][6][7][8][9] This formula represents a trioctahedral layered silicate, meaning its crystal structure is composed of parallel sheets weakly bonded by van der Waals forces.[1] Each sheet consists of a layer of magnesium-oxygen/hydroxyl octahedra sandwiched between two layers of silicon-oxygen tetrahedra.[10] The molecular weight of this ideal formula is 379.27 g/mol .[11][12]

This layered structure is responsible for many of this compound's unique properties, including its extreme softness (1 on the Mohs hardness scale), greasy or soapy feel, and perfect basal cleavage.[1][4][13]

Quantitative Chemical Composition

The theoretical chemical composition of pure this compound, derived from its ideal formula, is presented below as oxide weight percentages. However, natural this compound samples are rarely pure and often contain associated minerals and elemental substitutions.[2][14]

Table 1: Theoretical vs. Actual Chemical Composition of this compound

| Constituent | Theoretical Weight % (Ideal Formula) | Typical Range in Natural Samples (Weight %) |

| Silicon Dioxide (SiO₂) | 63.37% | 39 - 64% |

| Magnesium Oxide (MgO) | 31.88% | 19 - 32% |

| Water (H₂O) / Loss on Ignition | 4.75% | 4 - 7% |

| Iron(II) Oxide (FeO) | 0% | 0 - 5% |

| Aluminum Oxide (Al₂O₃) | 0% | 0 - 9% |

| Calcium Oxide (CaO) | 0% | 0 - 1% |

Note: The ranges in natural samples can vary significantly based on the geological source. Data compiled from multiple sources including[11][15].

Common elemental substitutions that occur within the this compound crystal lattice include:

-

Iron (Fe²⁺) and Manganese (Mn²⁺) substituting for Magnesium (Mg²⁺) in the octahedral sheet.[4]

-

Aluminum (Al³⁺) or Titanium (Ti⁴⁺) substituting for Silicon (Si⁴⁺) in the tetrahedral sheet.[4]

When significant substitution of iron for magnesium occurs, the mineral is known as minnesotaite (Fe₃Si₄O₁₀(OH)₂).[4][16] If aluminum substitutes for magnesium, it forms pyrophyllite (Al₂Si₄O₁₀(OH)₂).[4][16]

Experimental Protocols for Chemical Characterization

A comprehensive analysis of this compound's chemical and mineralogical composition involves a combination of analytical techniques.

X-Ray Diffraction (XRD)

Purpose: To identify the crystalline phases present in a this compound sample and to determine the degree of crystallinity.

Methodology:

-

Sample Preparation: The this compound sample is finely ground to a particle size of less than 10 µm to ensure random orientation of the crystals. The powder is then pressed into a flat sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a copper (Cu) Kα radiation source.

-

Data Acquisition: The sample is scanned over a range of 2θ angles, commonly from 4° to 70°.

-

Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus 2θ angle, is compared to a database of known mineral diffraction patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the minerals present. Quantitative analysis can be performed by measuring the intensity of the diffraction peaks.

X-Ray Fluorescence (XRF)

Purpose: To determine the elemental composition of the this compound sample, typically reported as oxide weight percentages.

Methodology:

-

Sample Preparation (Fused Bead Method):

-

A known mass of the finely ground this compound sample is mixed with a flux, such as lithium tetraborate or lithium metaborate.

-

The mixture is heated in a platinum crucible to a high temperature (around 1000-1200 °C) until it melts completely.

-

The molten mixture is then cast into a mold to create a flat, homogeneous glass disc. This fusion method eliminates particle size and mineralogical effects.[1][4]

-

-

Instrument Setup: A wavelength-dispersive XRF spectrometer is calibrated using certified reference materials of known composition.

-

Data Acquisition: The fused bead is irradiated with primary X-rays, causing the elements in the sample to emit secondary (fluorescent) X-rays. The spectrometer measures the wavelength and intensity of these emitted X-rays.

-

Data Analysis: The intensity of the fluorescent X-rays for each element is proportional to its concentration in the sample. The software uses the calibration to calculate the weight percentage of each element, which is then typically converted to its oxide form.

Transmission Electron Microscopy (TEM)

Purpose: To visualize the morphology and crystal structure of individual this compound particles at the nanoscale and to identify the presence of asbestiform minerals.

Methodology:

-

Sample Preparation (Drop Casting):

-

A small amount of the powdered this compound sample is suspended in a volatile solvent like ethanol or deionized water.

-

The suspension is sonicated to break up agglomerates and ensure a good dispersion of individual particles.

-

A drop of the dilute suspension is placed onto a TEM grid (a small copper grid coated with a thin carbon film).

-

The solvent is allowed to evaporate, leaving the this compound particles dispersed on the carbon film.[12][16]

-

-

Instrument Setup: A transmission electron microscope is operated at a high accelerating voltage (e.g., 100-200 kV).

-

Data Acquisition: The electron beam is transmitted through the thin this compound particles. The resulting image is magnified and projected onto a fluorescent screen or a digital camera. Selected Area Electron Diffraction (SAED) patterns can also be obtained to determine the crystal structure of individual particles.

-

Data Analysis: The TEM images reveal the size, shape, and stacking of the this compound layers. SAED patterns provide information about the crystallographic orientation and can be used to differentiate this compound from other minerals, including asbestos.

Visualizations

Caption: Idealized representation of the layered silicate structure of this compound.

Caption: A typical experimental workflow for the comprehensive analysis of this compound.

References

- 1. rigaku.com [rigaku.com]

- 2. Consumer talcums and powders: mineral and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. rigaku.com [rigaku.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Precision and Accuracy of Silicate Analyses by X-Ray Fluorescence | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 9. X-Ray Fluorescence (XRF) [serc.carleton.edu]

- 10. stsn.it [stsn.it]

- 11. jifsan.umd.edu [jifsan.umd.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Analysis of this compound by X-ray Diffraction and Polarized Light Microscopy. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 14. researchgate.net [researchgate.net]

- 15. cir-safety.org [cir-safety.org]

- 16. m.youtube.com [m.youtube.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystalline Structures of Hydrated Magnesium Silicates

For Immediate Release

This technical guide provides a comprehensive examination of the crystalline structures of hydrated magnesium silicates, a diverse group of minerals with significant implications for materials science, geology, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of key structural and processual relationships.

Hydrated magnesium silicates are characterized by their layered or fibrous crystalline arrangements, primarily composed of silica tetrahedra and magnesia octahedra. The specific arrangement and bonding of these fundamental units give rise to a variety of minerals with distinct properties. This guide focuses on the most prominent members of this family: the serpentine group (lizardite, chrysotile, and antigorite), talc, and sepiolite.

Crystalline Structure and Quantitative Data

The fundamental building blocks of most hydrated magnesium silicates are a tetrahedral silicate sheet and an octahedral magnesian (brucite-like) sheet.[1] The manner in which these sheets are linked and stacked dictates the mineral's overall structure and properties.

Serpentine Group: The serpentine minerals share the general chemical formula Mg₃Si₂O₅(OH)₄.[2][3] Polymorphs arise from the slight dimensional mismatch between the silica and magnesia sheets.

-

Lizardite: Composed of planar layers, lizardite typically forms fine-grained, massive deposits.[4]

-

Chrysotile: In chrysotile, the strain from the sheet mismatch is relieved by the curling of the layers, resulting in a fibrous or tubular morphology.[4] This is the asbestiform variety of serpentine.

-

Antigorite: This polymorph accommodates the structural strain through a periodic reversal of the curvature of the layers, creating a corrugated or wavy structure.[5] Antigorite is generally formed at higher temperatures compared to lizardite and chrysotile.[4]

This compound: With a chemical formula of Mg₃Si₄O₁₀(OH)₂, this compound has a 2:1 layered structure where an octahedral magnesia sheet is sandwiched between two tetrahedral silica sheets.[6] This arrangement results in very weak bonding between the layers, accounting for this compound's characteristic softness.[6]

Sepiolite: Sepiolite, with the formula Mg₄Si₆O₁₅(OH)₂·6H₂O, possesses a unique fibrous structure composed of this compound-like ribbons.[6][7] This structure contains channels that can accommodate water and other small molecules, giving it a high surface area and absorbency.[6]

The crystallographic data for these minerals are summarized in the tables below.

| Mineral | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Density (g/cm³) |

| Lizardite-1T | Trigonal | P31m | 5.3 | 5.3 | 7.3 | - | ~2.6 |

| Chrysotile-2M₁ | Monoclinic | C2/m | 5.34 | 9.25 | 14.65 | 93.3 | 2.5 - 2.6 |

| Antigorite | Monoclinic | Pm | 43.53 | 9.25 | 7.26 | 91.13 | 2.5 - 2.6 |

| This compound | Triclinic | P1 | 5.29 | 9.18 | 9.46 | 98.9 | 2.7 - 2.8 |

| Sepiolite | Orthorhombic | Pncn | 13.4 | 26.8 | 5.28 | - | 2.0 - 2.2 |

Table 1: Crystallographic Data of Common Hydrated Magnesium Silicates. [5][8][9][10][11][12]

Experimental Protocols

The determination and characterization of the crystalline structures of hydrated magnesium silicates rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

X-Ray Diffraction (XRD) Analysis of Clay Minerals

Objective: To identify the crystalline phases and determine the lattice parameters of hydrated magnesium silicates.

Methodology:

-

Sample Preparation:

-

Disaggregation: Gently crush the bulk sample to separate individual particles without altering their crystal structure.[13]

-

Removal of Cementing Agents: If necessary, remove carbonates with acetic acid, organic matter with hydrogen peroxide, and iron oxides with a sodium dithionite-citrate-bicarbonate solution.[13]

-

Size Fractionation: Separate the clay fraction (typically <2 µm) using sedimentation techniques based on Stokes' Law, either by gravity settling or centrifugation.[13][14]

-

Oriented Mount Preparation: Create an oriented mount to enhance the basal reflections of the layered silicates. This can be achieved by:

-

-

XRD Data Acquisition:

-

Use a powder diffractometer equipped with a Cu Kα radiation source.

-

Scan the sample over a 2θ range of 2° to 70°.

-

For oriented samples, it is crucial to perform analyses under different conditions:

-

-

Data Analysis:

-

Identify the mineral phases by comparing the diffraction pattern to standard databases (e.g., ICDD).

-

Refine the lattice parameters using appropriate software.

-

Transmission Electron Microscopy (TEM) Analysis of Fibrous Silicates

Objective: To visualize the morphology and determine the crystal structure of individual mineral fibers or particles.

Methodology:

-

Sample Preparation (Drop-Casting for Powders and Fibers):

-

Disperse a small amount of the powdered or fibrous sample in a suitable solvent (e.g., ethanol, isopropanol, or deionized water) in a glass vial.[16]

-

Sonnicate the suspension for several minutes to break up agglomerates and ensure a uniform dispersion.[16][17]

-

Allow larger particles to settle for a few minutes.[16]

-

Place a TEM grid (e.g., a copper grid with a lacy carbon support film) on a piece of filter paper.[16][18]

-

Using a pipette, carefully place a single drop of the supernatant from the suspension onto the TEM grid.[16][17]

-

Allow the solvent to evaporate completely. This can be done at ambient temperature or in a desiccator.[16]

-

Repeat the drop-casting process if a higher particle density is required.

-

-

TEM Imaging and Diffraction:

-

Load the prepared grid into the TEM.

-

Acquire bright-field and dark-field images to observe the morphology and any defects.

-

Obtain selected area electron diffraction (SAED) patterns from individual crystallites to determine their crystal structure and orientation.

-

Signaling Pathways and Logical Relationships

In the context of mineralogy, "signaling pathways" can be interpreted as the geological and chemical processes that lead to the formation and transformation of different crystalline structures. A key process for hydrated magnesium silicates is serpentinization.

Serpentinization Process

Serpentinization is a metamorphic process involving the hydration of ultramafic rocks, such as peridotite, which are rich in olivine and pyroxene.[19] This process leads to the formation of serpentine minerals and is often accompanied by the production of hydrogen gas and magnetite.[19][20]

Caption: The process of serpentinization, transforming ultramafic rocks into serpentine minerals.

Experimental Workflow for Mineral Characterization

The characterization of hydrated magnesium silicates follows a logical workflow, starting from the bulk sample and proceeding to detailed structural analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Silicate mineral - Wikipedia [en.wikipedia.org]

- 3. Asbestos - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Antigorite - Wikipedia [en.wikipedia.org]

- 6. Sepiolite | Clay Mineral, Hydrous Magnesium Silicate, Filter Aid | Britannica [britannica.com]

- 7. Crystal Structure of Sepiolite [jstage.jst.go.jp]

- 8. mindat.org [mindat.org]

- 9. Sepiolite Mineral Data [webmineral.com]

- 10. chim.lu [chim.lu]

- 11. researchgate.net [researchgate.net]

- 12. The Crystal Structure of this compound | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 13. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 14. tsutsuki.net [tsutsuki.net]

- 15. scispace.com [scispace.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Serpentinization - Wikipedia [en.wikipedia.org]

- 20. Serpentinization: Connecting Geochemistry, Ancient Metabolism and Industrial Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of High-Purity Talc for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing high-purity talc (Mg₃Si₄O₁₀(OH)₂) for laboratory applications. The synthesis of this compound with high purity and controlled characteristics is crucial for various research and development areas, including its use as an excipient in pharmaceuticals, a component in advanced materials, and a standard for toxicological studies. This document details the experimental protocols for hydrothermal synthesis, co-precipitation, and sol-gel methods, along with the characterization techniques used to ensure the quality of the final product.

Introduction to Synthetic this compound

Natural this compound is a mineral that is mined and then purified. However, it can contain impurities such as other minerals (e.g., chlorite, dolomite) and potentially asbestos fibers, which are a significant health concern. Synthetic this compound offers several advantages over its natural counterpart, including:

-

High Purity: The controlled laboratory environment allows for the synthesis of this compound with a very high degree of chemical purity, free from mineralogical and fibrous contaminants.

-

Tunable Properties: Synthesis parameters can be adjusted to control particle size, morphology, and surface properties to meet specific application requirements.

-

Consistency: Synthetic methods provide a higher degree of batch-to-batch consistency, which is critical for scientific research and pharmaceutical applications.

Synthesis Methodologies

Three primary methods for the synthesis of high-purity this compound are discussed below: hydrothermal synthesis, co-precipitation, and the sol-gel method. Each method offers distinct advantages and challenges in terms of experimental setup, reaction conditions, and the characteristics of the resulting this compound.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This method mimics the natural geological processes of this compound formation.

Experimental Protocol:

A typical hydrothermal synthesis of this compound involves the reaction of a magnesium source and a silica source in an alkaline aqueous solution within a sealed pressure vessel (autoclave).

-

Precursors:

-

Magnesium Source: Magnesium chloride hexahydrate (MgCl₂·6H₂O) or magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O).

-

Silicon Source: Sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O) or tetraethyl orthosilicate (TEOS).

-

Mineralizer/pH Control: Sodium hydroxide (NaOH) or ammonia solution (NH₄OH) to maintain an alkaline pH.

-

-

Procedure:

-

Prepare separate aqueous solutions of the magnesium and silicon precursors.

-

Slowly add the silicon precursor solution to the magnesium precursor solution under vigorous stirring to form a homogeneous precipitate or gel.

-

Adjust the pH of the mixture to a range of 8-10 using the alkaline solution.

-

Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 200°C and 350°C for a duration of 24 to 72 hours. The pressure inside the autoclave will be autogenous (generated by the vapor pressure of water at the reaction temperature).

-

After the reaction, cool the autoclave to room temperature.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water to remove any soluble by-products.

-

Dry the purified this compound powder in an oven at 105°C.

-

Logical Relationship for Hydrothermal Synthesis:

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of magnesium and silicate ions from a solution to form a precursor, which is then typically aged or hydrothermally treated to crystallize into this compound. This method allows for excellent control over the stoichiometry of the product.

Experimental Protocol:

-

Precursors:

-

Magnesium Source: Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or magnesium chloride hexahydrate (MgCl₂·6H₂O).

-

Silicon Source: Sodium silicate solution (Na₂SiO₃).

-

Precipitating Agent: Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

-

-

Procedure:

-

Prepare an aqueous solution containing both the magnesium and silicon precursors in the desired stoichiometric ratio (Mg:Si = 3:4).

-

Slowly add the precipitating agent to the solution under vigorous stirring to induce the co-precipitation of a magnesium silicate hydroxide gel. Maintain a constant pH, typically between 9 and 10.

-

Age the resulting precipitate in the mother liquor at an elevated temperature (e.g., 60-90°C) for several hours to promote the initial formation of the this compound structure.

-

For enhanced crystallinity, the aged precipitate can be subjected to a mild hydrothermal treatment (e.g., 150-250°C) for 12-24 hours.

-

Collect the solid product by filtration.

-

Wash the precipitate thoroughly with deionized water to remove residual salts.

-

Dry the final product in an oven at 105°C.

-

Experimental Workflow for Co-precipitation:

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method offers a low-temperature route to synthesize high-purity and homogeneous materials.

Experimental Protocol:

-

Precursors:

-

Magnesium Source: Magnesium ethoxide (Mg(OC₂H₅)₂) or magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O).

-

Silicon Source: Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄).

-

Solvent: Ethanol or a mixture of ethanol and water.

-

Catalyst: An acid (e.g., HCl) or a base (e.g., NH₄OH) to control the hydrolysis and condensation rates.

-

-

Procedure:

-

Dissolve the magnesium precursor in the solvent.

-

In a separate container, mix TEOS with the solvent and the catalyst.

-

Slowly add the TEOS solution to the magnesium precursor solution under vigorous stirring.

-

The hydrolysis of TEOS and the subsequent condensation reactions will lead to the formation of a sol, which will gradually transform into a gel over a period of several hours to days at room temperature.

-

Age the gel for 24-48 hours to strengthen the network.

-

Dry the gel. This is a critical step and can be done in several ways:

-

Conventional drying in an oven at 60-120°C, which may lead to the collapse of the pore structure.

-

Supercritical drying to produce aerogels with high surface area.

-

-

The dried gel may be amorphous or poorly crystalline. A subsequent calcination step at 500-800°C is often required to crystallize the this compound phase.

-

Signaling Pathway for Sol-Gel Synthesis:

Characterization of High-Purity this compound

A suite of analytical techniques is employed to confirm the purity, crystallinity, morphology, and thermal stability of the synthesized this compound.

| Characterization Technique | Parameter Measured | Typical Results for High-Purity this compound |

| X-ray Diffraction (XRD) | Crystalline phase identification and purity | Sharp, intense diffraction peaks corresponding to the standard this compound pattern (JCPDS card no. 13-0558). Absence of peaks from other mineral phases. |

| X-ray Fluorescence (XRF) | Elemental composition and purity | High concentrations of Mg and Si, with minimal to no detectable levels of common impurities like Fe, Al, Ca, and heavy metals. |

| Scanning Electron Microscopy (SEM) | Particle morphology and size distribution | Platy, lamellar structures, often forming agglomerates. Particle size can be controlled by synthesis conditions. |

| Transmission Electron Microscopy (TEM) | Nanostructure and crystallinity | High-resolution images revealing the layered silicate structure and the crystalline lattice of individual this compound platelets. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups and structural integrity | Characteristic absorption bands for Si-O-Si, Mg-OH, and Si-O-Mg vibrations, confirming the this compound structure.[1] |

| Thermogravimetric Analysis (TGA) | Thermal stability and hydroxyl content | A distinct weight loss step around 800-1000°C corresponding to the dehydroxylation of this compound.[2] |

Comparison of Synthesis Methods

| Synthesis Method | Purity | Crystallinity | Particle Size Control | Process Complexity |

| Hydrothermal | Very High | High | Good | Moderate (requires pressure equipment) |

| Co-precipitation | High | Moderate to High | Good | Low to Moderate |

| Sol-Gel | Very High | Low to High (post-calcination) | Excellent | High (sensitive to process parameters) |

Conclusion

The synthesis of high-purity this compound in a laboratory setting provides researchers and drug development professionals with a reliable source of this critical material, free from the inconsistencies and potential contaminants of natural this compound. The choice of synthesis method—hydrothermal, co-precipitation, or sol-gel—will depend on the specific requirements for crystallinity, particle size, and the available laboratory equipment. Rigorous characterization using techniques such as XRD, XRF, and electron microscopy is essential to validate the quality and purity of the synthesized this compound. This guide provides the foundational knowledge for the successful synthesis and characterization of high-purity this compound for advanced scientific applications.

References

natural sources and geological formation of talc

An In-depth Technical Guide on the Natural Sources and Geological Formation of Talc

Introduction

This compound, a hydrated magnesium silicate with the chemical formula Mg₃Si₄O₁₀(OH)₂, is a mineral of significant industrial and pharmaceutical importance due to its unique physicochemical properties.[1][2][3] Renowned as the softest known mineral, registering a 1 on the Mohs hardness scale, it is characterized by a greasy or soapy feel, perfect basal cleavage, and a lamellar structure.[1][4] These properties stem from its crystal structure, which consists of a layer of magnesium-oxygen/hydroxyl octahedra positioned between two layers of tetrahedral silica.[1][4] These layers are held together by weak van der Waals forces, allowing them to slide past one another easily.[4] This guide provides a comprehensive overview of the natural sources of this compound and the complex geological processes through which it is formed, intended for researchers, scientists, and professionals in drug development.

Geological Formation of this compound

This compound is not a primary mineral but is formed through the alteration of pre-existing rocks under specific metamorphic conditions involving heat, pressure, and the influx of chemically active fluids.[5] The formation of commercially significant this compound deposits is primarily associated with two distinct geological processes: the hydrothermal alteration and carbonation of ultramafic rocks, and the metamorphism of siliceous carbonate rocks.[6]

Formation from Ultramafic Rocks

Approximately 40% of the world's this compound supply is derived from the alteration of ultramafic igneous rocks, which are rich in magnesium minerals like olivine, pyroxene, and serpentine.[6] This process, often referred to as "steatization" or "this compound carbonation," involves two main stages:

-

Serpentinization: The initial stage involves the hydration of anhydrous magnesium silicates (olivine, pyroxene) in the parent rock to form serpentine. This is a common process in oceanic crust and at convergent plate boundaries.

-

Carbonation/Steatization: Subsequently, the introduction of CO₂-rich hydrothermal fluids reacts with serpentine to form this compound and magnesium carbonate minerals, primarily magnesite.[3][7]

A characteristic reaction for this process is:

2Mg₃Si₂O₅(OH)₄ (Serpentine) + 3CO₂ → Mg₃Si₄O₁₀(OH)₂ (this compound) + 3MgCO₃ (Magnesite) + 3H₂O [3][7]

This compound deposits originating from ultramafic rocks are often found in orogenic belts like the Alps and the Himalayas.[6] These talcs are typically grey and may be associated with minerals such as chlorite, magnesite, and tremolite.[6][7] They can also have higher concentrations of iron, nickel, and chromium.[3]

Formation from Siliceous Carbonate Rocks

The majority of the world's this compound production, over 50%, originates from the metamorphism of siliceous dolomites (or dolostones) and magnesites.[6] This process occurs when these magnesium carbonate-rich sedimentary rocks are subjected to elevated temperatures and pressures, typically during contact or regional metamorphism, and are infiltrated by silica-rich hydrothermal fluids.[7] The silica-bearing fluids react with the dolomite, replacing the carbonate minerals with this compound.

The key reaction in this formation pathway is:

3CaMg(CO₃)₂ (Dolomite) + 4SiO₂ (Silica) + H₂O → Mg₃Si₄O₁₀(OH)₂ (this compound) + 3CaCO₃ (Calcite) + 3CO₂ [4]

These deposits yield a high-purity, white, massive variety of this compound often referred to as steatite or soapstone.[2] They are commonly associated with minerals like calcite, dolomite, and quartz.[7] Major deposits of this type are found in Montana (USA), the French Pyrenees (Luzenac), and Italy.[2][5]

Natural Sources and Ore Grades

This compound deposits are widespread globally and are exclusively found in metamorphic environments.[5] Notable commercial this compound mining locations include the United States (Montana, Texas, Vermont, New York), France, Italy, Finland, China, India, and Brazil.[3][5]

The economic viability of a this compound deposit depends on its purity, color, and the nature of associated minerals. The term "this compound" in an industrial context often refers to a this compound-rich rock rather than the pure mineral.[2] The composition of this compound ores can vary significantly depending on their geological origin.

Table 1: Typical Mineralogical Composition of this compound Ores

| Mineral Component | Composition from Ultramafic Rocks | Composition from Carbonate Rocks |

| This compound | 70% - 95% | 30% - 100%[7] |

| Chlorite | 5% - 19% | 0% - 70%[7] |

| Actinolite | 5% - 70% | - |

| Carbonates (Magnesite/Dolomite) | < 2% | 0% - 70%[7] |

| Quartz | - | 0.1% - 0.5%[7] |

Source: Data compiled from various geological surveys.[7][8]

Table 2: Chemical Composition of a High-Purity this compound Ore

| Chemical Component | Percentage (%) |

| SiO₂ | 60 - 62 |

| MgO | 31 - 32.5 |

| Fe₂O₃ | 0.1 - 0.2 |

| Al₂O₃ | 0.3 - 0.5 |

| CaO | 0.3 - 0.5 |

| Loss on Ignition (L.O.I) | 4.5 - 5.0 |

Source: Representative technical specification for a >90% pure this compound ore.[9]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Mg₃Si₄O₁₀(OH)₂ |

| Molecular Weight | 379.27 g/mol |

| Mohs Hardness | 1 |

| Density | 2.7 - 2.8 g/cm³[10] |

| Melting Point | ~1500 °C[1] |

| Thermal Stability | Stable up to 900-930 °C[1][10] |

| Solubility | Insoluble in water, weak acids, and alkalis[1] |

| Refractive Index | 1.58[10] |

Source: Data compiled from various mineralogical databases.[1][10]

Experimental Protocols for this compound Characterization

The analysis of this compound purity and its associated mineral phases is critical, particularly for pharmaceutical applications where the absence of contaminants like asbestiform minerals is mandatory. A combination of analytical techniques is employed for comprehensive characterization.

Methodology 1: X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in a this compound sample and to determine their relative abundance.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: The this compound ore sample is pulverized to a fine powder (typically with an average particle size of less than 10 µm) to ensure random orientation of the crystallites. The powder is then pressed into a flat sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, typically using a copper source (Cu Kα radiation, λ = 1.5406 Å). The detector scans through a range of angles (2θ), commonly from 3° to 70°, to measure the intensity of the diffracted X-rays.[5][11]

-

Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ angle, serves as a fingerprint for the crystalline phases present. The positions of the diffraction peaks (d-spacing) are used to identify minerals by matching them with standard patterns from databases like the JCPDS-ICDD. For this compound, characteristic peaks correspond to d-spacings of 9.44 Å, 4.69 Å, and 3.12 Å.[7] Quantitative analysis can be performed by measuring the relative intensities of the peaks.

Methodology 2: Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

-

Objective: To observe the morphology (particle shape and size) of this compound and associated minerals and to determine their elemental composition.

-

Instrumentation: A Scanning Electron Microscope (SEM) equipped with an Energy Dispersive X-ray Spectrometer (EDS).

-

Sample Preparation: A small amount of the powdered this compound sample is mounted on an aluminum stub using conductive adhesive tape or carbon paint. The sample is then coated with a thin layer of a conductive material, such as carbon or gold, to prevent charging under the electron beam.

-

Data Acquisition:

-

SEM Imaging: A focused beam of high-energy electrons is scanned across the sample surface. The interactions between the electrons and the sample produce various signals, including secondary electrons and backscattered electrons, which are used to generate high-resolution images of the sample's topography and composition.

-

EDS Analysis: The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, which are unique to each element. This allows for qualitative and quantitative elemental analysis of specific points or areas on the sample.

-

-

Analysis: SEM images reveal the platy or lamellar structure of this compound and the crystalline habits of other minerals.[7] The EDS spectra provide elemental maps and point analyses, confirming the presence of Mg and Si in this compound, and identifying the elemental makeup of any impurity minerals.

Methodology 3: Raman Spectroscopy

-

Objective: To provide vibrational information for the identification and characterization of this compound and its polymorphs, as well as associated minerals.

-

Instrumentation: A Raman spectrometer, often coupled with a confocal microscope.

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide. No further preparation is typically needed for unoriented analysis.

-

Data Acquisition: A monochromatic laser (e.g., 514 nm or 532 nm) is focused onto the sample.[12][13] The scattered light is collected and analyzed. The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift, in cm⁻¹) relative to the incident laser.

-

Analysis: The Raman spectrum of this compound shows characteristic peaks corresponding to specific molecular vibrations. Major peaks are typically observed around 193, 361, 675, 1051, and 3678 cm⁻¹.[14] The strong peak at 3678 cm⁻¹ is characteristic of the stretching of the OH groups within the this compound structure.[14] The presence of other minerals like carbonates or chlorite will produce their own distinct sets of Raman peaks.

References

- 1. eurothis compound.eu [eurothis compound.eu]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Exposure Data - Carbon Black, Titanium Dioxide, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Morphological and Physicochemical Properties of Macrocrystalline this compound from Argentine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sinkad.com [sinkad.com]

- 10. This compound | H2Mg3O12Si4 | CID 165411828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jifsan.umd.edu [jifsan.umd.edu]

- 12. Raman Spectra of this compound [lithotheque.ens-lyon.fr]

- 13. This compound R050087 - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Talc for Scientific and Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talc, a naturally occurring layered magnesium silicate, is a versatile mineral with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its unique combination of properties, including its softness, lubricity, chemical inertness, and lamellar structure, makes it an invaluable excipient in drug formulation and a critical component in various other scientific applications.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, with a focus on the characteristics relevant to researchers, scientists, and drug development professionals. The information presented herein is supported by detailed experimental methodologies and quantitative data to facilitate a comprehensive understanding of this important mineral.

Chemical Properties and Composition

This compound is a hydrous magnesium silicate with the idealized chemical formula Mg₃Si₄O₁₀(OH)₂.[5] Its molecular weight is approximately 379.27 g/mol . The theoretical chemical composition of pure this compound is provided in Table 1. However, natural this compound is rarely pure and is often associated with other minerals such as chlorite, dolomite, magnesite, and quartz.[6] The presence and quantity of these associated minerals can influence the overall chemical and physical properties of the this compound.

Table 1: Theoretical Chemical Composition of Pure this compound

| Constituent | Chemical Formula | Percentage by Weight |

| Magnesium Oxide | MgO | 31.88% |

| Silicon Dioxide | SiO₂ | 63.37% |

| Water (Loss on Ignition) | H₂O | 4.75% |

Physical Properties

The unique physical characteristics of this compound are a direct result of its crystal structure. These properties are critical for its performance in various applications, particularly in pharmaceuticals where attributes like particle size and surface area can significantly impact drug delivery and formulation stability.

Crystal Structure

This compound possesses a trioctahedral layered structure, often described as a T-O-T (tetrahedral-octahedral-tetrahedral) arrangement.[1] This structure consists of an octahedral magnesium-oxygen/hydroxyl sheet sandwiched between two tetrahedral silica sheets. These layers are held together by weak van der Waals forces, which allows the sheets to easily slide past one another, accounting for this compound's characteristic softness and perfect basal cleavage.[4]

Macroscopic and Optical Properties

This compound exhibits a range of macroscopic and optical properties that are useful for its identification and characterization. These properties are summarized in Table 2.

Table 2: General Physical and Optical Properties of this compound

| Property | Value / Description |

| Color | White, grey, green, brown, colorless[4] |

| Luster | Pearly or greasy[4] |

| Streak | White[1] |

| Hardness (Mohs Scale) | 1 (defining mineral)[4] |

| Specific Gravity | 2.58 - 2.83[1] |

| Cleavage | Perfect in one direction (basal)[4] |

| Fracture | Uneven[1] |

| Diaphaneity | Translucent to opaque[1] |

| Refractive Index | nα = 1.538 – 1.550, nβ = 1.589 – 1.594, nγ = 1.589 – 1.600[1] |

| Birefringence | 0.051[1] |

| Solubility | Insoluble in water, weak acids, and alkalis[6] |

Particulate and Surface Properties

For pharmaceutical applications, the particulate and surface properties of this compound are of paramount importance. These properties influence flowability, compressibility, and interaction with active pharmaceutical ingredients (APIs).

Table 3: Particulate and Surface Properties of this compound

| Property | Typical Value Range |

| Particle Size (D50) | 0.62 µm to 15 µm (application dependent)[3][7] |

| Specific Surface Area (BET) | 5 m²/g to 20 m²/g (inversely related to particle size)[3][8] |

| Zeta Potential | Negative over a wide pH range (pH 2-12)[9][10] |

| Contact Angle (with water) | ~60° - 90° (hydrophobic)[11][12][13] |

Experimental Protocols for Characterization

Accurate and reproducible characterization of this compound is essential for its effective use. The following sections detail the standard experimental methodologies for determining key physical and chemical properties.

X-Ray Diffraction (XRD) for Crystal Structure and Purity

Methodology: XRD is a primary technique for identifying the crystalline phases present in a this compound sample and for determining its purity.

-

Sample Preparation: The this compound sample is typically micronized to a fine powder (e.g., <10 µm) to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[14]

-

Data Analysis: The resulting diffraction pattern is compared to standard reference patterns from the International Centre for Diffraction Data (ICDD) to identify the mineral phases present. Quantitative analysis, to determine the weight percentage of each phase, can be performed using the Rietveld refinement method.[15]

Laser Diffraction for Particle Size Analysis

Methodology: Laser diffraction is a widely used technique for measuring the particle size distribution of this compound powders.

-

Dispersion: The this compound powder can be dispersed in a liquid (wet dispersion) or in a stream of air (dry dispersion). For wet dispersion, a suitable dispersant such as isopropyl alcohol or water with a surfactant is used to prevent agglomeration. The sample is often subjected to ultrasonication to ensure complete dispersion.[16]

-

Instrumentation: A laser diffraction particle size analyzer, such as a Malvern Mastersizer, is employed.[17]

-

Measurement Principle: A laser beam is passed through the dispersed sample. The light scattered by the particles is measured by a series of detectors at different angles. The angle of scattered light is inversely proportional to the particle size.[18]

-

Data Analysis: The scattering data is analyzed using the Mie theory, which requires knowledge of the refractive index of both the this compound and the dispersant, to calculate the particle size distribution.[17] The results are typically reported as a volume-based distribution, with parameters such as D10, D50 (median), and D90.

Brunauer-Emmett-Teller (BET) for Specific Surface Area

Methodology: The BET method is the most common technique for determining the specific surface area of powders.

-

Sample Preparation: The this compound sample is first degassed under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 150-250 °C) to remove any adsorbed moisture and other contaminants from the surface.[19]

-

Instrumentation: A gas sorption analyzer is used.

-

Measurement Principle: The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the this compound at cryogenic temperatures (liquid nitrogen, 77 K). The amount of gas adsorbed at various relative pressures is measured.[20]

-

Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity, which is the amount of gas required to form a single layer on the entire surface of the sample. From this, the specific surface area is calculated.[21]

Zeta Potential Measurement

Methodology: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions.

-

Sample Preparation: A dilute suspension of this compound in a specific aqueous medium (e.g., deionized water or a buffer of known pH and ionic strength) is prepared.

-

Instrumentation: A zeta potential analyzer, which typically uses the principle of laser Doppler electrophoresis or phase analysis light scattering (PALS), is used.[22]

-

Measurement Principle: An electric field is applied across the suspension, causing the charged this compound particles to move towards the oppositely charged electrode. The velocity of the particles is measured using a laser, and from this, the electrophoretic mobility and subsequently the zeta potential are calculated using the Henry equation.[23]

Biological Interactions: this compound-Induced Pleurodesis

In medicine, sterile this compound is used to induce pleurodesis, a procedure to obliterate the pleural space, for the treatment of recurrent pleural effusions and pneumothorax.[24][25] The mechanism involves a this compound-induced inflammatory response.

The introduction of this compound into the pleural space triggers an inflammatory cascade initiated by the pleural mesothelial cells.[26] These cells, upon interaction with this compound particles, release a variety of pro-inflammatory cytokines and growth factors. This leads to the recruitment of neutrophils and macrophages, followed by fibroblast proliferation and collagen deposition, ultimately resulting in the adhesion of the visceral and parietal pleura.[6][27]

Conclusion

The physical and chemical properties of this compound are intricately linked to its unique crystal structure. A thorough understanding and precise characterization of these properties are crucial for its effective and safe use in scientific research, drug development, and various industrial applications. The methodologies and data presented in this guide provide a comprehensive foundation for scientists and researchers working with this versatile mineral. The continued investigation into the nuanced properties of different this compound grades will further optimize its application in existing and emerging technologies.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound functionality as lubricant: texture, mean diameter, and specific surface area influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pleuralsociety.org [pleuralsociety.org]

- 5. 13376-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound-induced inflammation in the pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influence of this compound particle size on coating performance: from microstructure to macroscopic appearance-Cutting Edge Technology-Liaoning Xinda this compound Group [en.xindathis compound.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. OneMine | Contact Angles Of Powders From Heat Of Immersion [onemine.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. tricliniclabs.com [tricliniclabs.com]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. williamstriallawyers.com [williamstriallawyers.com]

- 25. Pleurodesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Pleural mesothelial cells mediate inflammatory and profibrotic responses in this compound-induced pleurodesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanisms of pleurodesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Composition of Pure Talc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical composition of pure talc, a hydrous magnesium silicate mineral with the chemical formula Mg₃Si₄O₁₀(OH)₂.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's fundamental properties for various applications, including its use as an excipient in pharmaceutical formulations.

Chemical and Structural Formula

Pure this compound is a layered silicate mineral belonging to the phyllosilicate group.[1] Its structure consists of a sheet of magnesium-oxygen/hydroxyl octahedra sandwiched between two sheets of silicon-oxygen tetrahedra.[4] This layered structure is electrically neutral, with the layers held together by weak van der Waals forces, which imparts this compound's characteristic softness and perfect basal cleavage.[2][4]

The ideal chemical formula of pure this compound is:

This formula represents the repeating unit within the this compound crystal lattice.

Theoretical Elemental and Oxide Composition